molecular formula C20H22N2O2S B2858528 N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 862980-13-0

N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2858528
CAS No.: 862980-13-0
M. Wt: 354.47
InChI Key: NPGSAHLVXXNYTJ-UHFFFAOYSA-N
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Description

N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    • Reduction: The compound may undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazepin derivatives.

  • Common Reagents and Conditions:

    • Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    • Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    • Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.

  • Major Products:

    • Oxidized derivatives, reduced thiazepin analogs, and substituted aromatic compounds.

Scientific Research Applications: this compound has several scientific research applications:

  • Chemistry:

    • The compound's unique structure makes it an interesting subject for studies on reaction mechanisms and synthetic methodologies.

    • It can serve as a starting material for the synthesis of more complex thiazepin-based compounds.

  • Biology:

    • The compound's potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    • It may be used in investigations of its effects on cellular processes and signaling pathways.

  • Medicine:

    • The compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

  • Industry:

    • This compound can be utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The compound may:

  • Bind to Enzymes:

    • Inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate's access to the enzyme.

  • Modulate Receptors:

    • Interact with cellular receptors, altering their activity and influencing downstream signaling pathways.

  • Pathways Involved:

    • The compound's effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological activity.

Comparison with Similar Compounds: this compound can be compared with other thiazepin-based compounds to highlight its uniqueness:

Comparison with Similar Compounds

  • 2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide: Lacks the mesityl group, which may affect its chemical and biological properties.

  • N-mesityl-2-(4-hydroxy-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide:

  • Uniqueness:

    • The presence of the mesityl group in N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide may enhance its stability, alter its electronic properties, and contribute to its potential biological activity.

  • Properties

    IUPAC Name

    2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H22N2O2S/c1-13-10-14(2)20(15(3)11-13)21-18(23)12-22-16-6-4-5-7-17(16)25-9-8-19(22)24/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NPGSAHLVXXNYTJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)CCSC3=CC=CC=C32)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    354.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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